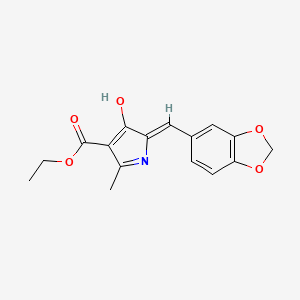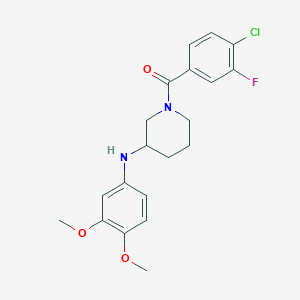![molecular formula C16H17F3N2 B6135899 N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Lasmiditan, is a novel drug that is being developed for the treatment of acute migraine attacks. It belongs to a class of drugs called "serotonin receptor agonists" and is specifically designed to target the 5-HT1F receptor subtype.
作用機序
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine works by activating the 5-HT1F receptor subtype, which is found in high concentrations in the trigeminal nerve, a key player in the development of migraines. By activating this receptor, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine inhibits the release of pro-inflammatory neuropeptides, thereby reducing pain and other symptoms associated with migraines.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have a number of biochemical and physiological effects, including the ability to reduce the release of pro-inflammatory neuropeptides, increase blood flow to the brain, and decrease the activity of pain-sensing neurons. These effects are thought to be responsible for its ability to relieve migraine pain and associated symptoms.
実験室実験の利点と制限
One of the main advantages of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its specificity for the 5-HT1F receptor subtype, which reduces the risk of side effects associated with non-specific activation of other serotonin receptors. However, one limitation of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its relatively short half-life, which may limit its effectiveness in treating migraines that last longer than a few hours.
将来の方向性
There are several potential future directions for research on N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, including:
1. Further investigation of its mechanism of action and the role of the 5-HT1F receptor subtype in the development of migraines.
2. Development of more potent and longer-lasting analogs of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine.
3. Investigation of its potential use in the treatment of other neurological disorders, such as cluster headaches and trigeminal neuralgia.
4. Exploration of its potential use in combination with other drugs for the treatment of migraines.
5. Investigation of its safety and efficacy in special populations, such as pregnant women and children.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a promising new drug for the treatment of acute migraines, with a specific mechanism of action and a favorable safety profile. While further research is needed to fully understand its potential benefits and limitations, it represents a significant step forward in the treatment of this debilitating condition.
合成法
The synthesis of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridinemethanol to yield the corresponding imine. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 2-bromopropane to form the final product.
科学的研究の応用
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been the subject of extensive scientific research, with numerous studies conducted to investigate its efficacy and safety in the treatment of migraines. These studies have shown that N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is effective in relieving migraine pain and associated symptoms, such as nausea and sensitivity to light and sound.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-12(21-11-13-5-7-20-8-6-13)9-14-3-2-4-15(10-14)16(17,18)19/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLLFAMNYONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6135817.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)